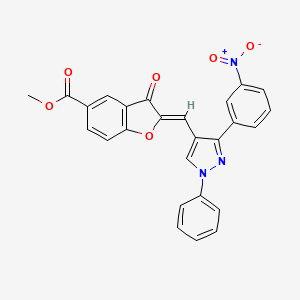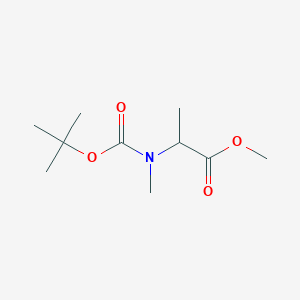
Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate” is a chemical compound with the molecular weight of 217.27 . It is also known as "methyl N-(tert-butoxycarbonyl)-N-methylalaninate" . It is a yellow to brown liquid .
Synthesis Analysis
The synthesis of this compound involves the use of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester in methanol and water, followed by the addition of sodium borohydride. The separated organic layer is then washed with hydrochloric acid, water, aqueous sodium bicarbonate, water, and brine successively, and dried over magnesium sulfate. Evaporation of the solvent yields the compound as an oil.Molecular Structure Analysis
The InChI code for this compound is "1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate” is a yellow to brown liquid . It has a molecular weight of 217.27 .科学的研究の応用
Synthesis and Derivative Formation
This compound plays a crucial role in the synthesis of N-t-butoxycarbonyl derivatives, offering a practical method for preparing these derivatives under mild conditions. The derivatives are valuable for their stability and reactivity in various organic synthesis applications. For example, di-t-butyl dicarbonate reacts with amino-acid esters to form N-t-butoxycarbonyl derivatives, showcasing the compound's utility in modifying amino acids for further chemical transformations (Tarbell, Yamamoto, & Pope, 1972).
Biofuel Production
In biofuel research, derivatives of methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate have been explored for the synthesis of pentanol isomers. These isomers are considered potential biofuel candidates due to their energy content and compatibility with existing fuel infrastructure. Metabolic engineering approaches have been employed to enhance the microbial production of such isomers, demonstrating the compound's relevance in renewable energy research (Cann & Liao, 2009).
Solubility and Solvent Effects
The solubility characteristics of compounds related to methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate in various solvents have been extensively studied. Such research aids in understanding the solution behavior of complex molecules, which is critical for their purification and application in different chemical processes (Zhu et al., 2019).
Polymerization Catalysts
The compound's derivatives are used in polymer science, particularly in improving the performance of polymerization catalysts. For example, studies have shown that certain phenols can effectively trap "free" trimethylaluminum in methylalumoxane solutions, enhancing the productivity and properties of polymers produced using metallocene and post-metallocene catalysts (Busico et al., 2003).
Carbon Dioxide Capture
Research into carbon dioxide capture technologies has also benefited from the use of methyl 2-(t-butoxycarbonyl(methyl)amino)propanoate derivatives. These compounds serve as absorbents in systems designed to reduce CO2 emissions, highlighting their importance in addressing climate change and promoting environmental sustainability (Barzagli et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXXSDTVMDEILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

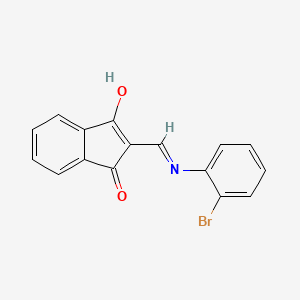
![2-Methoxyethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2822773.png)
![2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2822774.png)
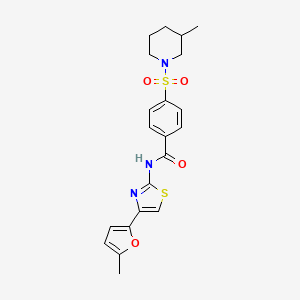
![4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2822777.png)
![N-(4-ethoxyphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822780.png)
![1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2822781.png)
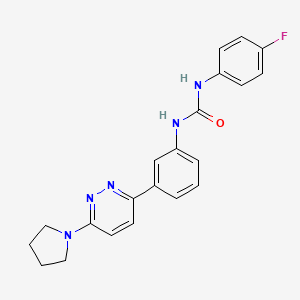
![Tert-butyl 3-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxymethyl]azetidine-1-carboxylate](/img/structure/B2822784.png)
![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]aniline](/img/structure/B2822789.png)
